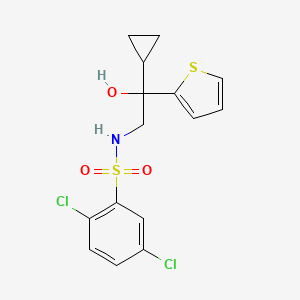
2,5-dichloro-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring, the introduction of the dichloro and cyclopropyl groups, and the attachment of the sulfonamide group. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the benzenesulfonamide core. Cycloalkanes like cyclopropyl group are known to exist in “puckered” conformations .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence of functional groups and the stability of the molecule. For instance, the dichloro group might make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure and the functional groups present in the compound .Applications De Recherche Scientifique
Synthesis and Bioactivity of Sulfonamide Derivatives
Research has explored the synthesis of sulfonamide derivatives for potential bioactive properties. For example, sulfonamide compounds have been synthesized and evaluated for their cytotoxic activities and carbonic anhydrase (CA) inhibitory effects, showing promise as novel anticancer agents due to their selectivity and potency against tumor cells. These compounds exhibit significant inhibition profiles on human carbonic anhydrase IX and XII, suggesting their potential in treating conditions associated with abnormal CA activity (Gul et al., 2016).
Antitumor Evaluation and Molecular Modeling
Further studies have focused on the antitumor evaluation and molecular modeling of novel sulfonamide compounds. For instance, a series of new benzenesulfonamide derivatives synthesized by reacting with appropriate biguanide hydrochlorides showed significant cytotoxic activity and selectivity against various cancer cell lines, including colon, breast, and cervical cancer cells. These findings are supported by quantitative structure–activity relationship (QSAR) studies and molecular docking, highlighting the therapeutic potential of these compounds in cancer treatment (Tomorowicz et al., 2020).
Development of Endothelin Antagonists
The biphenylsulfonamide framework has been utilized to develop endothelin-A (ETA) selective antagonists, with modifications leading to improved binding and functional activity. This research underscores the therapeutic potential of sulfonamide derivatives in treating diseases mediated by endothelin, such as hypertension and cardiovascular disorders (Murugesan et al., 1998).
Exploration of Carbonic Anhydrase Inhibitors
Sulfonamide derivatives have also been explored as carbonic anhydrase inhibitors with potential intraocular pressure lowering properties. These compounds demonstrate strong affinities towards carbonic anhydrase isozymes, offering a promising avenue for treating conditions like glaucoma (Casini et al., 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,5-dichloro-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S2/c16-11-5-6-12(17)13(8-11)23(20,21)18-9-15(19,10-3-4-10)14-2-1-7-22-14/h1-2,5-8,10,18-19H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGNXRCIYUAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)


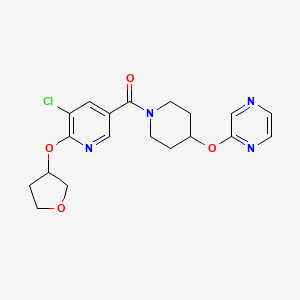
![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)
![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)
![3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2730041.png)
![6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B2730043.png)
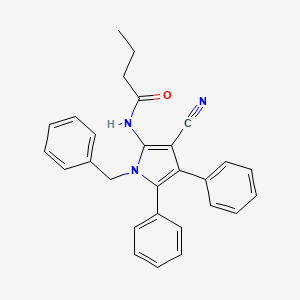
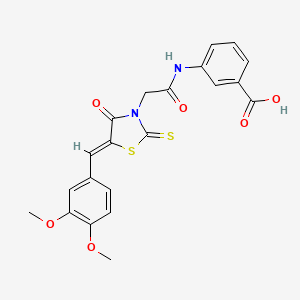

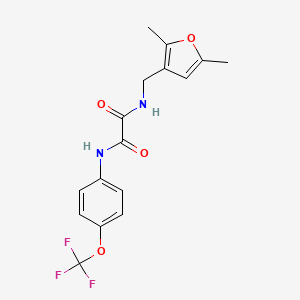
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2730055.png)
